methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate
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Overview
Description
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves several steps. One common method includes the reaction of 4-hydroxypiperidine with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like benzene with tetrabutylammonium bromide as a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Cyclization: Base-induced cyclization with methylene isocyanides can lead to the formation of imidazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate can be compared with other piperidine derivatives such as:
4-Hydroxy-N-methylpiperidine: Used in similar applications but with different reactivity and properties.
Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds have shown antitumor activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
methyl N-cyano-4-hydroxypiperidine-1-carboximidothioate |
InChI |
InChI=1S/C8H13N3OS/c1-13-8(10-6-9)11-4-2-7(12)3-5-11/h7,12H,2-5H2,1H3 |
InChI Key |
IIUQAKYRPSQDCU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)N1CCC(CC1)O |
Origin of Product |
United States |
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